

(2-hydroxyethyl)urea synthesis and purification methods

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Compound of Interest

Compound Name: Urea, (2-hydroxyethyl)-

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An In-depth Technical Guide to the Synthesis and Purification of (2-Hydroxyethyl)urea

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis and purification methods for (2-hydroxyethyl)urea (HEU). (2-hydroxyethyl)urea is a valuable compound, primarily used as a high-performance humectant in the cosmetics and personal care industry for its excellent moisturizing properties. [1][2] This guide details the prevalent manufacturing processes, experimental protocols, and purification strategies, supported by quantitative data and process visualizations.

Synthesis of (2-hydroxyethyl)urea

Several methods exist for the synthesis of (2-hydroxyethyl)urea. The most common industrial method involves the reaction of urea with monoethanolamine.[1] Alternative routes offer different starting materials and reaction mechanisms.

Primary Synthesis Method: Transamidation of Urea with Monoethanolamine

The most widely employed synthesis route is the transamidation (or deamination) reaction between urea and monoethanolamine.[3] This is an equilibrium reaction that strongly favors the formation of (2-hydroxyethyl)urea and ammonia as a byproduct.[3][4]

The general reaction is as follows: $\text{CO}(\text{NH}_2)_2$ (Urea) + $\text{NH}_2\text{CH}_2\text{CH}_2\text{OH}$ (Monoethanolamine) \rightarrow $\text{HOCH}_2\text{CH}_2\text{NHC}(\text{O})\text{NH}_2$ ((2-hydroxyethyl)urea) + NH_3 (Ammonia)

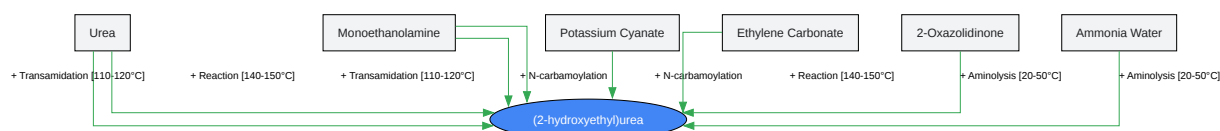
This process is typically carried out at elevated temperatures to drive off the ammonia gas, pushing the equilibrium toward the product.[5]

Alternative Synthesis Methods

Other documented methods for synthesizing (2-hydroxyethyl)urea include:

- N-carbamoylation of ethanolamine with potassium cyanate.[1]
- Reaction of urea with ethylene carbonate, which can yield up to 98% of the desired product. [6]
- Aminolysis of 2-oxazolidinone using ammonia water.[7]
- Reaction of nitro-urea with ethanolamine.[8]

The logical relationship between these varied synthetic starting points is illustrated in the diagram below.



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Figure 1. Logical relationships of primary synthesis pathways for (2-hydroxyethyl)urea.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. The following protocols are based on patented industrial processes.

Protocol 1: Lab-Scale Synthesis and Purification

This protocol is adapted from a method emphasizing high purity using a specific recrystallization solvent.^[5]

Materials:

- Ethanolamine: 128.5 g
- Urea: 126.8 g
- Dry Pyridine: 400 mL
- Petroleum Ether
- Reaction flask with thermometer, reflux condenser, and stirrer
- Inert gas (Argon or Nitrogen)

Procedure:

- Combine 128.5 g of ethanolamine and 126.8 g of urea in the reaction flask.
- Maintain the system under a slight pressure of argon or nitrogen.
- Heat the mixture to 115°C with stirring.
- Hold at 115°C for approximately 3.25 hours, or until the evolution of ammonia has substantially ceased.
- Allow the resulting white, pasty reaction product to cool.
- Recrystallize the crude product from 400 mL of dry pyridine. Pyridine is noted to be uniquely effective in yielding a pure, white product compared to other solvents like ethanol.^[5]
- Separate the crystals by filtration.
- Wash the collected crystals with petroleum ether.
- Dry the crystals to obtain the final product.

Expected Outcome:

- Yield: ~146.6 g of white, crystalline 1-(2-hydroxyethyl)urea.[5]
- Melting Point: 89-93°C.[5]

Protocol 2: Industrial "One-Pot" Synthesis and Purification

This protocol describes an efficient industrial process designed to simplify purification and enhance product quality.[9]

Materials:

- Urea: 516.2 kg (859 mol)
- 1-Ethanolamine: 500 kg (818 mol)
- Recrystallization Solvent (e.g., Ethanol)
- 85% Formic Acid solution (for ammonia absorption)
- Ice water

Procedure:

- Reaction: Charge a 3000-liter reaction kettle with 516.2 kg of urea and 500 kg of 1-ethanolamine.
- Begin stirring at approximately 110 rpm and heat the mixture to 110-120°C.
- Absorb the generated ammonia gas using an 85% formic acid solution. The reaction is complete when ammonia evolution stops, typically after 3 to 4 hours.[9]
- Cooling & Dilution: Cool the reaction mixture to 70-80°C. Add a suitable recrystallization solvent such as ethanol, methanol, or isopropanol.[9]

- **Hot Filtration:** Maintain the temperature and perform a hot filtration to remove any mechanical impurities introduced with the raw materials. Transfer the hot filtrate to a crystallization kettle.
- **Crystallization:** Slowly cool the filtrate to -5 to 5°C using ice water while stirring at a reduced speed (50-70 rpm). Hold at this temperature for 3 hours to allow for mass crystallization.
- **Isolation and Washing:** Discharge the crystal slurry into a centrifuge to separate the solid. Wash the crystals with an organic solvent (e.g., 15 kg of dehydrated ethanol) until the pH is neutral (7-8).
- **Drying:** Vacuum dry the purified crystals for 4 hours to obtain the final β -hydroxyethyl urea product.

Data Presentation

Quantitative data from synthesis and analysis are summarized below for easy comparison.

Table 1: Synthesis Parameters and Outcomes

Parameter	Value/Description	Reference
Reactants	Urea and Monoethanolamine	[5][9]
Molar Ratio (Urea:MEA)	1.01-2.0 : 1	[9]
Reaction Temperature	110-120°C	[9]
Reaction Time	3-4 hours (until NH ₃ evolution ceases)	[9]
Stirring Speed	110 rpm	[9]
Purification (Recrystallization)		
Solvent: Methanol	Yield: 75%, Purity: 98.2%	[9]
Solvent: Ethanol	Yield: 78%, Purity: 98.4%	[9]
Solvent: Isopropanol	Yield: 70%, Purity: 98.5%	[9]
Solvent: Pyridine	Yields a "good yield of pure white" product	[5]

Table 2: Physical and Chemical Properties of (2-hydroxyethyl)urea

Property	Value	Reference
Molecular Formula	C ₃ H ₈ N ₂ O ₂	[10][11]
Molecular Weight	104.11 g/mol	[10][11]
Appearance	White crystalline powder/solid	[10]
Melting Point	91-93°C, 94-95°C, 164-169°C (lit.)	[1][9][10]
Boiling Point	254.3°C (at 760 mmHg)	[10]
Density	1.222 g/cm ³	[10]
Water Solubility	Highly soluble, "almost transparency"	[1][10]

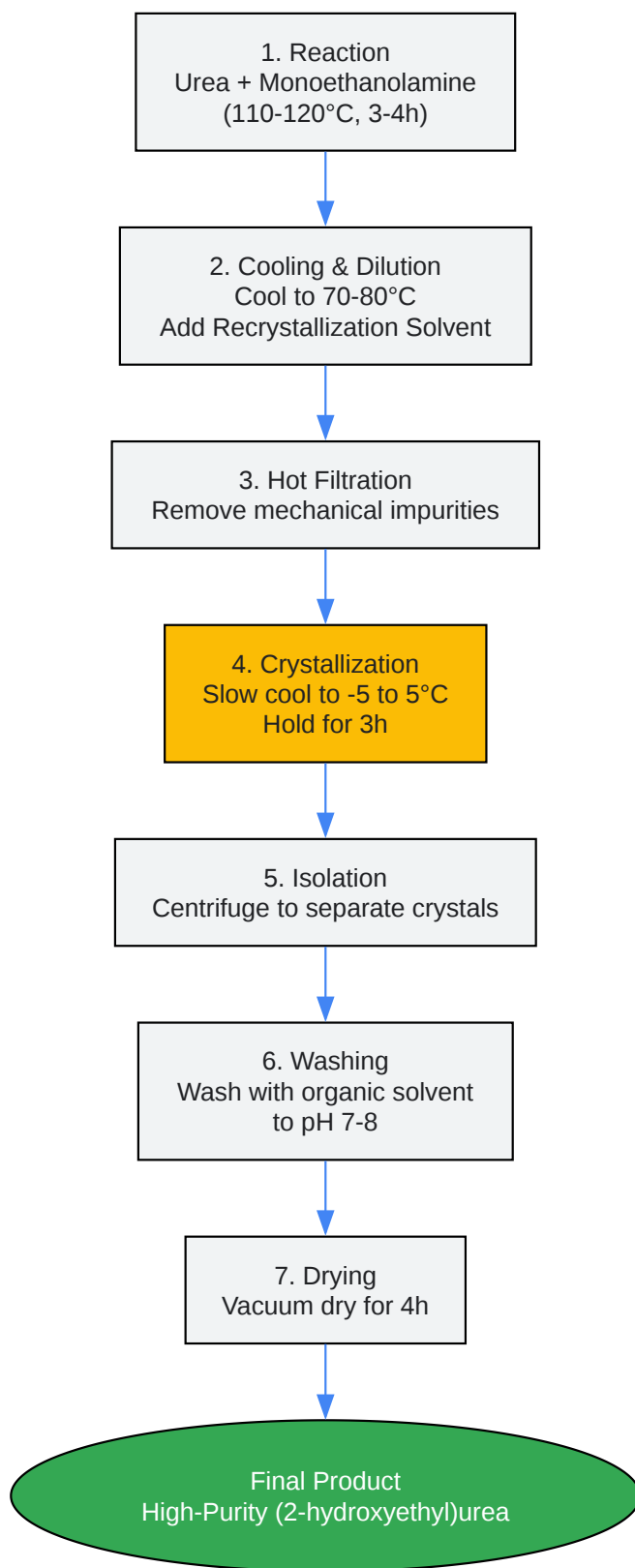
Note: The variation in reported melting points likely reflects differences in product purity and analytical methods.

Table 3: Reported Impurities in (2-hydroxyethyl)urea

Impurity	Typical Concentration	Reference
Urea	< 3.0%	[4]
N,N'-bis(2-hydroxyethyl)urea	< 5.0 %	[4]
2-oxazolidone (cyclization product)	< 1.0%	[4]
Ethanolamine	< 0.5%	[4]
Diethanolamine	< 0.025%	[4]

Process Workflow Visualization

The industrial "one-pot" synthesis and purification process involves a clear sequence of operations designed for efficiency and high purity.



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